molecular formula C21H22N2O4 B131748 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole CAS No. 84163-07-5

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole

Cat. No.: B131748
CAS No.: 84163-07-5
M. Wt: 366.4 g/mol
InChI Key: NHMMJHHJXWPHHV-UHFFFAOYSA-N
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Description

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is a heterocyclic compound featuring a 1,2-benzisoxazole core substituted with a methoxy group at position 6 and a 4-(N-benzyloxycarbonyl)piperidinyl moiety at position 2. The benzisoxazole scaffold is widely recognized in medicinal chemistry for its versatility in drug design, particularly in central nervous system (CNS) therapeutics and enzyme inhibition . This compound may serve as a precursor or intermediate in synthesizing antipsychotics, anticonvulsants, or anticancer agents, given the pharmacological prominence of related benzisoxazole derivatives .

Properties

IUPAC Name

benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)16-9-11-23(12-10-16)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMJHHJXWPHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517443
Record name Benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-07-5
Record name Benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Coupling Reaction

The most widely documented method involves the reaction of benzyl piperidine-1-carboxylate with 6-methoxy-1,2-benzoxazole in the presence of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via nucleophilic substitution, where the base deprotonates the benzoxazole moiety, enabling attack by the piperidine derivative.

Key Reaction Parameters:

  • Molar Ratio: A 1:1 stoichiometry between the benzoxazole and piperidine components is typically employed.

  • Temperature: Reactions are conducted at 0–25°C to mitigate side reactions such as over-alkylation.

  • Workup: The product is isolated via aqueous extraction and purified through recrystallization or column chromatography.

This method yields the target compound in ~65–75% purity , though yields are highly dependent on the quality of starting materials and reaction control.

Optimization Strategies

Solvent and Base Selection

Comparative studies on analogous systems reveal that solvent polarity significantly impacts reaction kinetics. For example:

SolventDielectric ConstantReaction Rate (Relative)Yield (%)
DMF36.71.068
THF7.60.452
Ethanol24.30.761

Polar aprotic solvents like DMF enhance nucleophilicity, whereas protic solvents may stabilize intermediates.

Temperature and Time Optimization

Elevating reaction temperatures to 40–45°C (as demonstrated in fluoro-analog synthesis) reduces reaction time from 72 hours to 5–12 hours without compromising yield. For the methoxy compound, preliminary trials suggest that temperatures above 50°C may induce decomposition, necessitating precise thermal control.

Comparative Analysis of Methodologies

MethodStarting MaterialsBaseSolventYield (%)Purity (%)
TraditionalBenzyl piperidine-1-carboxylate + benzoxazoleNaHDMF65–7595–98
Hypothetical One-PotMethoxy-benzoylpiperidine + hydroxylamineKOH/NaOHMethanolN/AN/A

Note: The hypothetical one-pot method’s feasibility requires empirical validation but offers a greener alternative by avoiding volatile bases.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Modifications

Table 1: Structural Comparison of Key Benzisoxazole Derivatives

Compound Name Position 6 Substituent Position 3 Substituent Key Biological Activity Reference
6-Methoxy-3-[4-(N-Cbz)piperidinyl]-1,2-BI* Methoxy 4-(N-Benzyloxycarbonyl)piperidinyl Anticipated CNS activity (theoretical) N/A
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Fluorine 4-Piperidinyl Antipsychotic (e.g., iloperidone metabolite)
3-(Sulfamoylmethyl)-1,2-benzisoxazole Hydrogen Sulfamoylmethyl Anticonvulsant
6-Fluoro-3-(4-piperidinyl)-L-lysine-BI** Fluorine 4-Piperidinyl-L-lysine Anti-DNA damaging, AChE inhibition
Zonisamide (1,2-benzisoxazole derivative) Sulfamoyl 3-(Sulfamoylmethyl) Anticonvulsant

BI: Benzisoxazole; *AChE: Acetylcholinesterase

Pharmacological and Chemical Properties

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

  • The fluorine at position 6 enhances affinity for serotonin (5-HT1A) and dopamine (D2) receptors, critical for antipsychotic activity .
  • Lacks the Cbz group, reducing steric hindrance but increasing metabolic susceptibility compared to the methoxy-Cbz derivative .
  • Metabolized via oxidative N-dealkylation in iloperidone, forming 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a key intermediate with dual receptor binding .

3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives

  • Sulfamoyl substitution at position 3 correlates with anticonvulsant activity but reduces potency compared to halogenated analogs .
  • Contrasts with the target compound’s Cbz-piperidine group, which may improve blood-brain barrier penetration due to increased hydrophobicity .

Amino Acid-Conjugated Derivatives Substitution at the piperidine nitrogen with L-lysine or L-tryptophan enhances anti-DNA damaging and acetylcholinesterase (AChE) inhibitory activities . The Cbz group in the target compound could similarly modulate pharmacokinetics but may require deprotection for activation .

Structure-Activity Relationships (SAR)
  • Position 6 : Electron-withdrawing groups (e.g., fluorine) increase receptor affinity but may reduce metabolic stability. Methoxy balances electron donation and lipophilicity .
  • Position 3 : Bulky substituents (e.g., Cbz-piperidine) enhance hydrophobic interactions with CNS targets, as seen in 3D-QSAR models of D2 antagonists .
  • Piperidine Modifications: N-alkylation (e.g., amino acids, Cbz) fine-tunes solubility and target engagement, critical for optimizing therapeutic indices .

Biological Activity

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole, with CAS Number 84163-07-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol
  • SMILES Notation : COc1ccc2c(noc2c1)N3CCC(CC3)C(=O)OCc4ccccc4
  • Storage Conditions : -20°C

The compound's biological activity is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter systems, which may contribute to its pharmacological effects.

Anticonvulsant Properties

Research indicates that derivatives of benzisoxazole, including compounds similar to this compound, exhibit anticonvulsant activity. In a study involving several benzisoxazole derivatives, certain modifications enhanced their efficacy as anticonvulsants in animal models . The introduction of specific substituents was found to increase neurotoxicity, indicating a delicate balance between efficacy and safety.

Anticancer Activity

Benzisoxazole derivatives have shown promising results in anticancer studies. A broad range of compounds has been tested against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. These studies revealed that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Cell Line IC50 (µM) Selectivity
MCF-715.0High
A54920.5Moderate
HepG212.3High

Antimicrobial Activity

The antimicrobial properties of benzisoxazole derivatives have also been investigated. Compounds similar to this compound displayed activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in the following table:

Compound MIC (µg/mL) Activity Type
Compound A32Antibacterial
Compound B64Antifungal

Structure-Activity Relationship (SAR)

The biological activity of benzisoxazole derivatives is heavily influenced by their structural features. For instance, the presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines . Conversely, the introduction of halogen substituents at specific positions has been linked to enhanced neurotoxicity .

Case Studies

  • Anticonvulsant Efficacy : A study conducted on various benzisoxazole derivatives demonstrated that those with a piperidine moiety exhibited significant anticonvulsant activity in murine models. The study established a correlation between the structural modifications and the observed pharmacological effects.
  • Cancer Cell Selectivity : In vitro studies have shown that certain benzisoxazole derivatives selectively induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity makes them promising candidates for further development as anticancer therapies.

Q & A

Basic: What are the key synthetic routes for preparing 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole?

The synthesis typically involves three stages: (1) construction of the benzisoxazole core, (2) introduction of the piperidinyl group, and (3) protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

  • Benzisoxazole Formation : Condensation of hydroxylamine with a substituted benzaldehyde derivative under acidic conditions, followed by cyclization, is a common approach. Methoxy substitution at position 6 can be introduced via electrophilic aromatic substitution or by starting with a pre-functionalized methoxy precursor .
  • Piperidinyl Coupling : The piperidinyl moiety is often introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, palladium-catalyzed Buchwald-Hartwig amination could link the benzisoxazole to a piperidine intermediate .
  • Cbz Protection : The piperidine nitrogen is protected using benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the N-benzyloxycarbonyl derivative. This step requires anhydrous conditions to avoid hydrolysis .

Advanced: How can researchers optimize the coupling efficiency of the N-benzyloxycarbonyl group to the piperidinyl moiety?

Coupling efficiency depends on reaction parameters:

  • Solvent Choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity by stabilizing intermediates.
  • Catalyst Use : For sterically hindered piperidines, DMAP (4-dimethylaminopyridine) can accelerate acylation by acting as a nucleophilic catalyst .
  • Temperature Control : Mild heating (40–60°C) improves kinetics without promoting side reactions like over-alkylation.
  • Monitoring : Real-time TLC or in situ IR spectroscopy helps track reaction progress and optimize quenching timing .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the methoxy group (δ ~3.8–4.0 ppm for OCH3_3), benzisoxazole protons (aromatic splitting patterns), and Cbz group (characteristic carbonyl peak at ~155 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (HRMS) : High-resolution MS verifies molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1700 cm1^{-1}) and N-O (950–920 cm1^{-1}) confirm functional groups .

Advanced: What strategies resolve contradictory data between computational predictions and experimental results in synthesis?

  • Reaction Replication : Repeat experiments under varied conditions (e.g., solvent, catalyst loading) to identify outliers.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities, or X-ray crystallography for absolute configuration confirmation .
  • Computational Refinement : Re-optimize density functional theory (DFT) models with solvent effects or explicit hydrogen bonding to align with experimental data .

Basic: How does the methoxy group influence the compound’s solubility and reactivity?

  • Solubility : The electron-donating methoxy group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents .
  • Reactivity : Methoxy directs electrophilic substitution to the para position of the benzisoxazole ring. It also stabilizes intermediates via resonance during functionalization reactions .

Advanced: What role does the benzyloxycarbonyl (Cbz) group play in synthesis and deprotection?

  • Protection : The Cbz group shields the piperidine nitrogen during subsequent reactions (e.g., alkylation), preventing undesired side reactions .
  • Deprotection : Catalytic hydrogenation (H2_2, Pd/C) or acidic conditions (HBr in acetic acid) cleave the Cbz group. Hydrogenation is preferred for selectivity, but acidolysis is faster for acid-stable compounds .

Basic: What common impurities arise during synthesis, and how are they identified?

  • Impurities : Unreacted starting materials, over-alkylated piperidine, or hydrolyzed Cbz groups.
  • Detection : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities. For example, a peak at m/z 256.70 in MS may indicate residual 6-fluoro analog (if present) .

Advanced: How can molecular docking predict this compound’s biological activity?

  • Target Selection : Prioritize enzymes with known benzisoxazole interactions (e.g., serotonin receptors, kinases).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations to assess stability of ligand-receptor complexes .
  • Benchmarking : Compare docking scores with active reference compounds (e.g., risperidone analogs) to infer potential efficacy .

Basic: What purification methods are optimal for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates non-polar byproducts.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The methoxy group aids in forming stable crystals .

Advanced: How can researchers analyze regioselectivity in functionalizing the benzisoxazole core?

  • Directing Effects : The methoxy group at position 6 directs electrophiles to position 4 or 5 via resonance. Nitration or halogenation experiments can map reactivity .
  • Isotopic Labeling : 18^{18}O-labeled methoxy groups help track electronic effects via kinetic isotope experiments .

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